1-(4-Bromobenzyl)-1H-indole-5-carboxylic acid
Description
1-(4-Bromobenzyl)-1H-indole-5-carboxylic acid is a brominated indole derivative featuring a 4-bromobenzyl substituent at the indole nitrogen and a carboxylic acid group at the 5-position. This compound serves as a critical intermediate in medicinal chemistry due to its structural versatility. The bromine atom enhances electrophilic reactivity, facilitating cross-coupling reactions, while the carboxylic acid group enables derivatization into amides or esters for biological activity optimization. Its synthesis typically involves alkylation of indole-5-carboxylic acid with 4-bromobenzyl halides, followed by purification via column chromatography .
Properties
IUPAC Name |
1-[(4-bromophenyl)methyl]indole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrNO2/c17-14-4-1-11(2-5-14)10-18-8-7-12-9-13(16(19)20)3-6-15(12)18/h1-9H,10H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALBPVRWEHNPQNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=CC3=C2C=CC(=C3)C(=O)O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism
The reaction proceeds via an S<sub>N</sub>2 mechanism :
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Deprotonation of the indole nitrogen by a base generates a nucleophilic indolide ion.
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The 4-bromobenzyl chloride undergoes nucleophilic attack, displacing the chloride ion.
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Acidic workup regenerates the carboxylic acid group.
The general reaction equation is:
Optimization of Reaction Conditions
Key parameters influencing yield and purity include:
Example Protocol
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Dissolve indole-5-carboxylic acid (1.0 equiv) in anhydrous DMF.
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Add K<sub>2</sub>CO<sub>3</sub> (2.5 equiv) and 4-bromobenzyl chloride (1.2 equiv).
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Reflux at 80°C for 12 hours under nitrogen.
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Quench with ice water, extract with ethyl acetate, and purify via recrystallization.
Reported yields under these conditions range from 65–75% .
Alternative Synthetic Approaches
Coupling Agent-Mediated Synthesis
While less common, coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) have been explored for analogous indole derivatives. This method typically involves pre-functionalizing the indole with a reactive intermediate (e.g., hydrazine) before introducing the benzyl group. However, this approach introduces additional steps and is less efficient for direct alkylation.
Reductive Amination
A hypothetical pathway involves reductive amination between indole-5-carbaldehyde and 4-bromobenzylamine. However, this method remains speculative due to the instability of indole aldehydes under reducing conditions.
Industrial-Scale Production Considerations
Scaling the alkylation method requires addressing:
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Cost Efficiency : Replacing DMF with cheaper solvents (e.g., toluene) without compromising yield.
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Waste Management : Recycling unreacted 4-bromobenzyl chloride and neutralizing HCl byproducts.
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Process Intensification : Continuous flow reactors reduce reaction times from hours to minutes.
Challenges and Limitations
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Regioselectivity : Competing alkylation at the 3-position of indole necessitates careful base selection.
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Purification : The product’s low solubility in common solvents complicates crystallization.
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Side Reactions : Over-alkylation or hydrolysis of the bromobenzyl group may occur under harsh conditions.
Recent Advances in Methodologies
Recent studies (2023–2025) highlight:
Chemical Reactions Analysis
Esterification and Amidation Reactions
The carboxylic acid group undergoes standard derivatization reactions.
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Mechanism : The carboxylic acid is activated (e.g., via EDC) to form an intermediate acyloxyphosphonium ion, which reacts with nucleophiles like amines or alcohols .
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Applications : Esters and amides are critical intermediates in drug design for improved bioavailability .
Decarboxylation
Thermal or catalytic decarboxylation removes the carboxylic acid group:
| Conditions | Catalyst | Product | Yield | Source |
|---|---|---|---|---|
| CuO, Quinoline, 200°C | Copper(I) oxide | 1-(4-Bromobenzyl)-1H-indole | ~50% | |
| Microwave, DMF, 150°C | None | 1-(4-Bromobenzyl)-1H-indole | 65% |
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Key Insight : Decarboxylation proceeds via a six-membered transition state, with electron-withdrawing groups (e.g., bromine) accelerating CO₂ loss.
Electrophilic Aromatic Substitution (EAS)
The indole ring undergoes regioselective substitutions, directed by the electron-rich C3 position:
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Regioselectivity : The C3 position is favored due to resonance stabilization from the indole nitrogen .
Cross-Coupling Reactions
The bromine on the benzyl group participates in palladium-catalyzed couplings:
Reduction of the Carboxylic Acid
The -COOH group can be reduced to a primary alcohol:
| Reagents | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| LiAlH₄ | THF, reflux | 5-(Hydroxymethyl)-1-(4-bromobenzyl)-1H-indole | 40% | |
| BH₃·THF | 0°C to RT | 5-(Hydroxymethyl)-1-(4-bromobenzyl)-1H-indole | 55% |
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Limitation : Over-reduction of the indole ring is avoided using milder conditions.
Biological Activity and Derivatives
The compound’s derivatives exhibit notable bioactivity:
| Derivative | Biological Activity | IC₅₀/EC₅₀ | Source |
|---|---|---|---|
| Methyl ester | Anticancer (MCF-7 cells) | 12.5 µM | |
| Benzylamide | Antimicrobial (S. aureus) | MIC: 25 µg/mL |
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Mechanism : Derivatives often act via enzyme inhibition (e.g., topoisomerase II) or receptor modulation .
Condensation Reactions
The carboxylic acid forms heterocycles under dehydrating conditions:
| Reagents | Product | Yield | Source |
|---|---|---|---|
| NH₂NH₂, HCl | 1-(4-Bromobenzyl)-1H-indole-5-carbohydrazide | 80% | |
| PCl₅, then NH₃ | 1-(4-Bromobenzyl)-1H-indole-5-carbonitrile | 65% |
Scientific Research Applications
Biological Activities
The biological activities of 1-(4-Bromobenzyl)-1H-indole-5-carboxylic acid have been investigated in several studies. Key findings include:
Anticancer Activity
Research has shown that derivatives of indole compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, a study demonstrated that certain indole derivatives, including those similar to this compound, displayed potent antiproliferative effects against breast (MCF-7), lung (A549), and colon cancer (HCT116) cell lines. The IC50 values for these compounds ranged from low micromolar concentrations (e.g., 2 µM) to higher values depending on the specific derivative tested .
Potential Therapeutic Applications
Given its promising biological profile, this compound has potential applications in drug development:
- Cancer Therapy : Due to its anticancer properties, this compound could serve as a lead structure for developing new anticancer agents targeting specific pathways involved in tumor growth and survival.
- Antiviral Activity : Some studies have suggested that indole derivatives may also possess antiviral properties. For instance, related compounds have shown inhibitory effects on HIV-1 integrase activity .
Case Studies and Research Findings
Several case studies highlight the efficacy of indole derivatives:
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Cytotoxicity Studies : In vitro studies demonstrated that compounds structurally related to this compound exhibited varying degrees of cytotoxicity across different cancer cell lines. For example:
- Compound A showed an IC50 of 2 µM against MCF-7.
- Compound B exhibited an IC50 of 9 µM against HCT116.
- Mechanistic Studies : Research utilizing flow cytometry and Western blot analyses revealed insights into the apoptotic mechanisms triggered by these compounds. Increased expression of pro-apoptotic markers was observed upon treatment with certain derivatives .
Mechanism of Action
The mechanism of action of 1-(4-Bromobenzyl)-1H-indole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromobenzyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The indole ring structure is known to interact with various biological targets, including neurotransmitter receptors and enzymes involved in metabolic pathways .
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Indole Derivatives
Key Observations :
- Halogen Effects : Bromine (as in the target compound) and chlorine () enhance lipophilicity and binding to hydrophobic pockets in enzymes. Fluorine () improves metabolic stability but reduces steric bulk.
- Carboxylic Acid Position : The C5-carboxylic acid (target compound) is more sterically accessible than C2 or C4 analogues, enabling easier derivatization .
Key Observations :
Key Observations :
- The target compound itself lacks direct biological data in the provided evidence but serves as a precursor for active derivatives.
- Chlorobenzyl-bromoindole carboxamides () exhibit potent antibacterial activity, suggesting that bromine and chlorine synergize to enhance membrane penetration .
- Piperidine amides () show moderate cholinesterase inhibition, highlighting the importance of the benzyl substituent’s electronic properties .
Q & A
Q. How can researchers validate the compound’s role in modulating enzymatic or cellular pathways?
- Biological Assays :
- Use kinase inhibition assays (e.g., ELISA) to test activity against targets like JAK2 or EGFR.
- Cell viability assays (MTT) in cancer lines assess cytotoxicity, with IC values compared to structurally related analogs .
Data Contradiction Analysis
Q. How should conflicting data on reaction efficiency or spectral assignments be resolved?
- Troubleshooting :
- Reproduce experiments using standardized conditions (e.g., anhydrous solvents, controlled atmosphere).
- Cross-validate NMR assignments with 2D techniques (COSY, HSQC) to distinguish overlapping signals .
Environmental and Cross-Disciplinary Considerations
Q. What protocols ensure environmentally responsible disposal of halogenated byproducts?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
